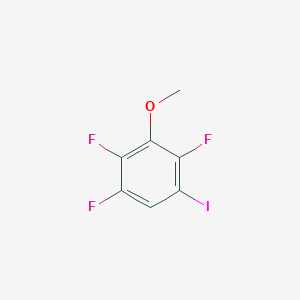

1,2,4-Trifluoro-5-iodo-3-methoxybenzene

Description

Strategies for the Introduction of Iodine into Aromatic Systems

The introduction of iodine to aromatic rings can be achieved through several synthetic pathways, primarily involving electrophilic substitution.

Electrophilic Iodination Approaches for Substituted Arenes

Electrophilic iodination is a common method for introducing iodine into activated aromatic rings, such as those bearing methoxy groups. The reactivity of molecular iodine (I₂) itself is often insufficient for direct iodination, necessitating the use of an activating agent or a more potent iodine source. libretexts.orgwikipedia.org An oxidizing agent, such as nitric acid or hydrogen peroxide, can be employed to generate a more powerful electrophilic iodine species, effectively I⁺. libretexts.orgyoutube.com

For methoxy-substituted benzenes, which are electron-rich and thus activated towards electrophilic substitution, direct iodination can be highly efficient. Research on the iodination of di- and trimethoxy substituted benzene derivatives using a system of elemental iodine and 30% aqueous hydrogen peroxide under solvent-free conditions has demonstrated high conversions to the corresponding iodinated products. researchgate.net The regioselectivity of the reaction is influenced by the substitution pattern of the methoxy groups.

Table 1: Electrophilic Iodination of Methoxybenzenes with I₂/H₂O₂ researchgate.net

| Substrate | Product | Reagent Ratio (Substrate:I₂:Oxidant) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | 92 |

| 1,2,3-Trimethoxybenzene | 4-Iodo-1,2,3-trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | High |

Data sourced from research on solvent-free iodination of methoxybenzenes.

Metal-Catalyzed Iodination Reactions

While electrophilic iodination is prevalent, metal-catalyzed approaches for the direct iodination of C-H bonds are also an area of active research, though less commonly applied to simple arenes compared to cross-coupling reactions of pre-functionalized substrates. These methods often involve transition metal catalysts that can facilitate the functionalization of C-H bonds.

Oxidative Cyclization Reactions Leading to Iodinated Heterocycles

Oxidative cyclization reactions can lead to the formation of iodinated heterocyclic systems. These reactions typically involve the oxidation of a substrate that contains both a nucleophilic and an electrophilic partner, which then cyclize. In the context of forming iodinated heterocycles, an iodine source can be incorporated into the reaction, or an iodinated precursor can be used. For instance, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction using iron(III) chloride as a mild oxidant. mdpi.comsemanticscholar.org While not directly leading to iodinated methoxybenzenes, this methodology demonstrates the principle of oxidative cyclization in forming complex ring systems. mdpi.com Another example is the oxidative photocyclization of aromatic Schiff bases to produce phenanthridines. mdpi.com

Methodologies for the Introduction of Fluorine into Aromatic Systems

The introduction of fluorine into aromatic rings presents unique challenges due to the high reactivity of elemental fluorine and the strength of the C-F bond. libretexts.org Consequently, specialized reagents and catalytic systems have been developed.

Copper-Mediated Aromatic Fluorination of Aryl Iodides

Copper-mediated fluorination of aryl iodides has emerged as a valuable method for the synthesis of aryl fluorides. nih.gov This transformation typically involves a copper(I) source and a fluoride salt. The reaction is believed to proceed through an arylcopper(III) fluoride intermediate, followed by reductive elimination to form the C-F bond. nih.gov This method has been shown to be tolerant of a variety of functional groups, including ethers, which is relevant for the synthesis of fluorinated methoxybenzenes. nih.gov

A study on the copper-mediated fluorination of aryl iodides demonstrated the conversion of a diverse set of aryl iodides to their corresponding fluorides using a cationic copper reagent and silver fluoride. nih.gov The reaction conditions were shown to be effective for both electron-rich and electron-poor iodoarenes.

Table 2: Copper-Mediated Fluorination of Aryl Iodides nih.gov

| Aryl Iodide | Ligand/Copper Source | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | (tBuCN)₂CuOTf | AgF | DMF | 120 | 85 |

| 1-Iodo-4-nitrobenzene | (tBuCN)₂CuOTf | AgF | DMF | 120 | 91 |

Data from a study on the fluorination of aryl iodides with a cationic copper reagent.

Palladium-Catalyzed Fluorination Strategies

Palladium-catalyzed reactions have also been extensively developed for the formation of C-F bonds. These methods often utilize aryl halides or triflates as starting materials and a fluoride source. The development of specialized ligands has been crucial in facilitating the challenging C-F reductive elimination from the palladium center. nih.gov

Recent advancements have led to palladium-catalyzed methods for the direct C-H fluorination of aromatic compounds using mild electrophilic fluorinating reagents. nih.gov This approach avoids the need for pre-functionalized starting materials and involves a reactive transition-metal-fluoride electrophile. nih.gov While this methodology is still evolving, it holds promise for the direct synthesis of complex fluoroarenes.

An in-depth examination of the synthetic strategies for producing this compound and its analogs reveals a complex interplay of regiochemical control and advanced fluorination techniques. The strategic placement of four different substituents on a benzene ring necessitates a sophisticated approach, leveraging modern synthetic methodologies to achieve the desired molecular architecture. This article explores the key facets of its synthesis, from the use of specialized reagents to the fundamental principles of aromatic substitution and sustainable chemical practices.

Structure

3D Structure

Properties

CAS No. |

13332-13-3 |

|---|---|

Molecular Formula |

C7H4F3IO |

Molecular Weight |

288.01 g/mol |

IUPAC Name |

1,2,4-trifluoro-5-iodo-3-methoxybenzene |

InChI |

InChI=1S/C7H4F3IO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,1H3 |

InChI Key |

RUMSSKLEHUCLHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1F)I)F)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene

Carbon-Halogen Bond Reactivity in 1,2,4-Trifluoro-5-iodo-3-methoxybenzene

The presence of both iodine and fluorine atoms on the benzene (B151609) ring of this compound imparts distinct reactivity patterns to the molecule. The differing nature of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds governs which part of the molecule is more likely to react under specific conditions.

In the context of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the aryl iodide moiety of this compound serves as an excellent leaving group. The C-I bond is significantly weaker than the C-F bond, making it more susceptible to cleavage. This reactivity is a cornerstone of its synthetic applications. In SNAr reactions involving activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I, which is known as the "element effect" and suggests that the initial addition of the nucleophile is the rate-determining step. nih.gov However, in many cross-coupling reactions, the bond strength plays a more critical role, favoring the cleavage of the weaker C-I bond.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This trend is attributed to the bond dissociation energies, with the C-I bond being the easiest to break, thus facilitating the initial oxidative addition step in the catalytic cycle. For instance, in Sonogashira couplings of disubstituted aryl halides, the reaction preferentially occurs at the site of the more reactive iodide substituent. libretexts.org This principle allows for selective functionalization of the C-I bond in this compound while leaving the C-F bonds intact.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it notoriously unreactive. nih.govnih.gov This inherent stability is a defining characteristic of polyfluorinated compounds. The high electronegativity of fluorine (3.98) contributes to the strength and high dipole moment of the C-F bond. wikipedia.org Consequently, cleavage of C-F bonds typically requires harsh reaction conditions or specialized catalytic systems. nih.gov

Recent research has focused on developing methods for C-F bond activation, recognizing its potential for creating novel fluorinated molecules. springernature.comsciencedaily.com Some approaches involve photocatalysis to generate powerful reductants capable of cleaving C-F bonds. springernature.com Other strategies employ transition metal catalysts, sometimes in combination with specific ligands or additives, to facilitate the oxidative addition of a C-F bond to the metal center. mdpi.commdpi.com For example, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been developed, sometimes requiring additives like lithium iodide to promote the C-F bond cleavage. mdpi.commdpi.com While the C-I bond in this compound is the primary site of reactivity in standard cross-coupling reactions, the potential for C-F bond activation under specific, more forcing conditions remains an area of active investigation.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. nih.gov The selective reactivity of its C-I bond allows for its use in a variety of palladium- and copper-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods in organic synthesis. sigmaaldrich.com These reactions generally proceed under mild conditions and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. researchgate.netharvard.edu For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures. The reaction can often be performed in aqueous or biphasic solvent systems. harvard.edu The general reliability and mild conditions of the Suzuki-Miyaura reaction make it a valuable tool for modifying polyfluorinated aromatic compounds. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a substituted alkyne. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature with an amine base that can also serve as the solvent. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance. Zinc-mediated Negishi-like couplings can even be performed in aqueous media with the aid of a surfactant. sigmaaldrich.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. frontiersin.org The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would result in the formation of a polyfluoro-substituted styrene (B11656) derivative. While Heck reactions often require high temperatures, advancements have led to protocols that can be performed under milder conditions. sigmaaldrich.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd(0) catalyst, Base | Forms biaryl compounds, often in aqueous media. harvard.edu |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms arylalkynes under mild conditions. libretexts.orgwikipedia.org |

| Negishi | Organozinc compound | Pd(0) or Ni(0) catalyst | High functional group tolerance. sigmaaldrich.com |

| Heck | Alkene | Pd(0) catalyst, Base | Forms substituted alkenes. frontiersin.org |

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-catalyzed methods. The Sonogashira reaction, for example, traditionally employs a copper(I) co-catalyst. libretexts.orgwikipedia.org The role of copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. There are also "copper-free" Sonogashira protocols, but the copper-cocatalyzed version remains widely used.

The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-studied and generally involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The C-I bond is the typical site of this addition due to its lower bond energy compared to the C-F bonds.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc, or copper acetylide) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the Sonogashira reaction, the mechanism involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The copper cycle facilitates the formation of the reactive copper acetylide. Mechanistic studies are crucial for understanding reaction outcomes and for the development of more efficient and selective catalysts. researchgate.netmit.edu For example, the choice of ligands on the palladium catalyst can significantly influence the rate and selectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr) on the this compound Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, especially those bearing electron-withdrawing groups. Polyfluoroarenes are particularly susceptible to this type of reaction. wikipedia.org

Direct and Activated SNAr Pathways

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is generally limited by the formation of this high-energy intermediate, a step that is favored by the presence of electron-withdrawing groups which stabilize the developed negative charge. In this compound, the three fluorine atoms act as strong electron-withdrawing groups through their inductive effect, activating the benzene ring for nucleophilic attack.

Alternative pathways for SNAr on fluoroarenes have also been recognized. One such pathway is the concerted SNAr (CSNAr) mechanism, which proceeds through a single transition state rather than a distinct intermediate. acs.org This mechanism is often considered for reactions involving fluoride (B91410) as the leaving group. Additionally, under specific conditions such as photoredox catalysis, a Cation Radical Accelerated SNAr (CRA-SNAr) can occur, although this is more common for electron-rich fluoroarenes. youtube.com Given the electron-deficient nature of the target molecule due to the trifluoro substitution, direct SNAr pathways are expected to be predominant.

Influence of Fluorine and Methoxy (B1213986) Groups on SNAr Regioselectivity

The regiochemical outcome of an SNAr reaction on this compound is controlled by the electronic and steric effects of the substituents.

Fluorine Atoms: Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the attached carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the inductive effect of fluorine stabilizes the negative charge in the Meisenheimer intermediate, which is a key factor in accelerating the rate-determining step of the reaction. In polyfluoroarenes, substitution often occurs at the position para to an activating group. wikipedia.org

Iodine Atom: While iodine is a halogen, its leaving group ability in SNAr reactions on activated rings is generally lower than that of fluorine. The C-I bond is weaker, but the stabilization of the Meisenheimer complex is the dominant factor, and the high electronegativity of fluorine makes it a surprisingly good leaving group in this context.

Considering these factors, nucleophilic attack is most likely to occur at the carbon atoms bearing a fluorine atom, as these positions are activated by the strong inductive effect of the fluorine itself and the other fluorine atoms on the ring. The iodine atom is less likely to be substituted in a typical SNAr reaction. The table below outlines the potential sites for nucleophilic attack and the directing effects of the substituents.

| Position of Attack | Leaving Group | Activating/Deactivating Influences | Predicted Reactivity |

| C1 | Fluorine | Activated by F at C2 and C4. | High |

| C2 | Fluorine | Activated by F at C1 and C4. | High |

| C4 | Fluorine | Activated by F at C1 and C2. | High |

| C5 | Iodine | Less activated compared to C-F positions for SNAr. | Low |

Radical Reactions and Single-Electron Transfer (SET) Processes

The presence of a carbon-iodine bond makes this compound a prime candidate for radical-based transformations.

Formation and Reactivity of Aryl Radicals

The carbon-iodine bond is the weakest covalent bond on the aromatic ring, making it susceptible to homolytic cleavage to generate an aryl radical. This can be achieved through various methods, including thermolysis, photolysis, or, more commonly, through single-electron transfer (SET) from a reductant or a photocatalyst. The resulting 1,2,4-trifluoro-3-methoxy-5-phenyl radical is a highly reactive intermediate. This radical can undergo several types of reactions, such as:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 1,2,4-trifluoro-3-methoxybenzene.

Addition to Multiple Bonds: It can add to alkenes or alkynes, initiating a cascade of reactions.

Intramolecular Cyclization: If an appropriate tethered reactive group is present in a precursor molecule, intramolecular radical cyclization can occur. nih.govyoutube.com

Photoredox Catalysis in Reactions of Aryl Iodides

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating aryl radicals from aryl iodides. youtube.com This process typically involves a photocatalyst, such as an iridium or ruthenium complex, which becomes a potent reductant upon excitation with light.

The general mechanism proceeds as follows:

The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

The excited photocatalyst (PC*) engages in a single-electron transfer (SET) with the aryl iodide (Ar-I), in this case, this compound. This reduces the aryl iodide to a radical anion.

The aryl iodide radical anion rapidly fragments, cleaving the weak C-I bond to form an aryl radical (Ar•) and an iodide anion (I⁻).

The aryl radical then participates in the desired chemical transformation.

The photocatalyst is regenerated in its ground state through a subsequent redox event, completing the catalytic cycle.

This methodology allows for the formation of the 1,2,4-trifluoro-3-methoxy-5-phenyl radical under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures.

Reactivity of the Methoxy Group in the Context of Halogenation

The methoxy group (-OCH₃) is generally a robust functional group. However, under certain conditions, particularly in the presence of strong Lewis acids or during some halogenation reactions, it can undergo cleavage. For instance, Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride has been shown to lead to selective cleavage of one of the methoxy groups. nih.gov While direct halogenation of this compound might not primarily target the methoxy group, harsh conditions or the use of specific reagents could potentially lead to its cleavage, yielding a phenolic derivative. Additionally, radical reactions can also be employed for the selective cleavage of methoxy groups adjacent to hydroxyl groups, though this specific functionality is not present in the parent molecule. nih.gov In general, the reactivity of the methoxy group in this specific compound during halogenation would be less pronounced than reactions at other sites, unless specific ether-cleaving conditions are employed.

Derivatization Strategies and Functional Group Transformations of 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene

Conversion of the Aryl Iodide Functionality

The carbon-iodine bond is the most labile site for many chemical transformations, providing a versatile handle for introducing molecular diversity.

Halogen Dance and Directed Halogen Exchange Reactions

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgwikipedia.orgclockss.orgrsc.org This rearrangement is typically driven by the formation of a more stable organometallic intermediate. wikipedia.org For 1,2,4-trifluoro-5-iodo-3-methoxybenzene, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce a halogen dance. The reaction is initiated by deprotonation at a site ortho to a directing group, followed by a series of halogen-metal exchange steps. wikipedia.orgwhiterose.ac.uk The fluorine and methoxy (B1213986) substituents on the ring will influence the site of initial deprotonation and the relative stability of the resulting lithiated intermediates, thereby directing the course of the halogen migration. The exact outcome of a halogen dance reaction on this specific substrate would depend on the reaction conditions, including the base used, temperature, and solvent. wikipedia.org

Generation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The aryl iodide functionality is a prime site for the generation of highly reactive organometallic intermediates, which are cornerstones of modern organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (2,4,5-trifluoro-3-methoxyphenyl)magnesium iodide. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The formation of Grignard reagents from aryl halides is a well-established process. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org These reagents are potent nucleophiles and strong bases.

Organolithium Reagents: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would likely lead to lithium-halogen exchange, yielding (2,4,5-trifluoro-3-methoxyphenyl)lithium. masterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com This transformation is generally fast and efficient for aryl iodides. wikipedia.org The resulting organolithium reagent is a powerful nucleophile and base.

Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like zinc chloride (ZnCl₂). wikipedia.orgnih.govsigmaaldrich.comlscollege.ac.in Alternatively, direct insertion of activated zinc metal into the carbon-iodine bond can also form the organozinc halide. nih.govlscollege.ac.in Organozinc reagents are generally less reactive than their Grignard and organolithium counterparts, which can allow for greater functional group tolerance in subsequent reactions. wikipedia.orgsigmaaldrich.com

Introduction of Nitrogen- and Carbon-Containing Substituents (e.g., Cyanation, Amination)

The aryl iodide can be readily replaced by nitrogen and carbon nucleophiles, often through transition metal-catalyzed cross-coupling reactions.

Cyanation: The introduction of a cyano group to form 2,4,5-trifluoro-3-methoxybenzonitrile (B39277) can be achieved through several methods. A common approach is the Rosenmund-von Braun reaction, which involves heating the aryl iodide with copper(I) cyanide. Palladium-catalyzed cyanation reactions, using a palladium catalyst, a cyanide source (e.g., zinc cyanide or potassium cyanide), and a suitable ligand, are also highly effective and often proceed under milder conditions.

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgrsc.orgorganic-chemistry.orgyoutube.com This reaction would allow for the coupling of this compound with a wide variety of primary and secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding N-aryl amine derivatives. wikipedia.orgrsc.orgorganic-chemistry.orgyoutube.com The choice of ligand is crucial for the success of the reaction and depends on the specific amine being used. youtube.com

Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to arylethynyl compounds. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com This palladium- and copper-co-catalyzed reaction couples the aryl iodide with a terminal alkyne in the presence of a base. This would allow for the synthesis of various 1-(alkynyl)-2,4,5-trifluoro-3-methoxybenzene derivatives. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com

Chemical Modifications of the Methoxy Group

The methoxy group offers another avenue for derivatization, primarily through cleavage of the methyl-oxygen bond or, less commonly, through oxidation.

Demethylation and Ether Cleavage Reactions

The cleavage of the methoxy group to reveal a hydroxyl functionality is a common transformation in the synthesis of phenolic compounds. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). orgsyn.orgnih.govcommonorganicchemistry.commdma.chresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. orgsyn.orgcommonorganicchemistry.com The successful demethylation of other di-iodo-dimethoxybiphenyls with BBr₃ suggests that the iodo substituent in this compound would be stable under these conditions. mdma.ch The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding phenol, 2,4,5-trifluoro-3-iodophenol. It is generally advisable to use one mole of BBr₃ per ether group. mdma.ch

Oxidation Reactions of the Methoxy Moiety

Direct oxidation of the methoxy group in simple aromatic ethers is not a common transformation and can be challenging due to the potential for oxidation of the aromatic ring itself. However, under specific conditions, such as with certain biological systems or specialized reagents, oxidation can occur. For instance, aerobic oxidation of p-methoxytoluene has been shown to yield the corresponding aldehyde and carboxylic acid in the presence of specific catalysts. mdpi.com The highly fluorinated nature of the benzene (B151609) ring in this compound would likely influence the reactivity of the methoxy group towards oxidation, potentially making the aromatic ring more resistant to oxidative degradation and favoring transformation at the methoxy group under carefully controlled conditions.

Strategic Derivatization for Complex Molecular Architectures

The presence of iodo, fluoro, and methoxy substituents on the benzene ring of this compound provides a rich platform for a variety of chemical transformations. The iodo group, in particular, is a key handle for introducing molecular complexity through cross-coupling reactions.

A primary strategy for elaborating the structure of this compound is through the Sonogashira coupling reaction. organic-chemistry.org This palladium-catalyzed cross-coupling of the aryl iodide with a terminal alkyne provides a direct method to install an alkynyl group at the 5-position. This transformation is crucial as it sets the stage for further derivatization, including the synthesis of heterocyclic compounds.

Synthesis of Heterocyclic Compounds (e.g., Triazoles via Click Chemistry)

The alkynyl derivative of this compound, formed via Sonogashira coupling, is a prime substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The general scheme for this two-step process is as follows:

Sonogashira Coupling: The iodo group of this compound is coupled with a suitable terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This yields the corresponding (3,4,6-trifluoro-5-methoxyphenyl)alkyne.

Azide-Alkyne Cycloaddition (Click Chemistry): The resulting alkyne is then reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole. nih.gov The triazole ring is a valuable pharmacophore found in numerous biologically active compounds. chemmethod.comresearchgate.net

The versatility of this approach lies in the wide variety of commercially available or readily synthesized alkynes and azides, allowing for the creation of diverse libraries of triazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

| Step | Reaction | Key Reagents | Product Type |

| 1 | Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |

| 2 | Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole |

Selective C-H Functionalization for Orthogonal Reactivity

While the iodo-substituent provides a primary site for functionalization, the selective activation of the carbon-hydrogen (C-H) bonds on the aromatic ring offers a powerful strategy for achieving orthogonal reactivity. Orthogonal functionalization allows for the stepwise introduction of different functional groups at specific positions without the need for protecting groups, leading to more efficient and atom-economical syntheses.

The C-H bonds on the this compound ring exhibit different reactivities due to the electronic effects of the existing substituents. The fluorine and methoxy groups influence the electron density of the aromatic ring and can direct C-H activation to specific positions. fiveable.me

Recent advancements in transition-metal-catalyzed C-H activation have enabled the selective functionalization of arenes that were previously challenging to modify. acs.orgbeilstein-journals.org These methods often employ directing groups to guide the catalyst to a specific C-H bond. While the methoxy group can act as a weak directing group for ortho-C-H activation, the development of methods for the selective functionalization of the C-H bond in the presence of the highly reactive iodo group remains an active area of research.

Achieving selective C-H functionalization on a polysubstituted ring like this compound would provide a significant advantage in the synthesis of complex molecules. For instance, after an initial derivatization at the iodo-position, a subsequent selective C-H activation at another position would allow for the introduction of a second point of diversity, leading to highly complex and three-dimensional structures. The development of such methodologies is crucial for expanding the synthetic utility of this versatile building block.

Organometallic Chemistry Pertaining to 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene

Transition Metal Catalysis in Synthesis and Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a polysubstituted aromatic compound like 1,2,4-Trifluoro-5-iodo-3-methoxybenzene, copper- and palladium-based catalytic systems are particularly relevant for its synthesis and subsequent chemical transformations.

While the direct synthesis of this compound is not extensively detailed in readily available literature, the principles of copper-catalyzed halogenation reactions are well-established. Copper catalysts are known to facilitate both fluorination and iodination reactions on aromatic rings.

In the context of iodination, copper(I) catalysts are notably used in the formation of iodo-triazoles from terminal alkynes and azides in the presence of an iodinating agent. nih.gov The mechanism involves the rapid formation of a 1-iodoalkyne intermediate, which is crucial for the selective production of the iodotriazole over the protiotriazole. nih.gov Although not a direct synthesis of the title compound, this illustrates the role of copper in activating iodine sources for C-I bond formation.

The following table illustrates typical conditions for copper-catalyzed iodination reactions, which could be conceptually applied to the synthesis of iodoaromatic compounds.

| Reaction Type | Copper Catalyst | Iodine Source | Solvent | General Observations |

| Azide-Alkyne Cycloaddition | Copper(I) salt | NIS, I₂ | DMF, DMSO | Rapid formation of iodoalkyne intermediate is key for selectivity. nih.gov |

This table is illustrative and based on general principles of copper-catalyzed reactions.

The iodine substituent in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf > Cl > F, positioning the iodo group as the most reactive site for oxidative addition to a palladium(0) center. libretexts.org This allows for selective functionalization at the C-I bond while leaving the C-F bonds intact.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Kumada couplings. libretexts.orgsigmaaldrich.com These reactions enable the formation of new carbon-carbon bonds, linking the fluorinated methoxybenzene core to various organic fragments. For instance, a Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org

The choice of palladium catalyst and ligands is crucial for the success of these transformations, with complexes like bis(triphenylphosphine)palladium(II) dichloride and tetrakis(triphenylphosphine)palladium(0) being commonly employed. acs.org The reactions can often be performed under mild conditions, and in some cases, even in aqueous media using specialized surfactants. sigmaaldrich.com

The table below summarizes conditions for various palladium-catalyzed cross-coupling reactions involving aryl iodides.

| Reaction Name | Palladium Catalyst | Coupling Partner | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppb)Cl₂ | Arylboronic acid | Na₂CO₃, K₂CO₃ | Dioxane, Toluene |

| Heck | Pd(P(t-Bu)₃)₂ | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF |

| Negishi | Pd(Amphos)₂Cl₂ | Organozinc reagent | - | THF, Water (with surfactant) |

This table presents typical conditions for palladium-catalyzed cross-coupling of aryl iodides and is illustrative for this compound.

Chemistry of Organolithium and Organomagnesium Reagents from Halogenated Benzenes

Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles in organic synthesis. sigmaaldrich.com The formation of such reagents from this compound would typically proceed via halogen-metal exchange at the C-I bond, as it is significantly more reactive than the C-F bonds. This would generate a highly reactive aryl lithium or aryl magnesium species, poised for reaction with various electrophiles.

Role of Hypervalent Iodine Reagents as Stoichiometric Reagents or Catalysts

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as oxidants and as sources for group transfer reactions. researchgate.netarkat-usa.org They are known for their mild reaction conditions and environmentally benign nature. arkat-usa.org In the context of this compound, hypervalent iodine chemistry is primarily relevant to its synthesis. An iodoarene can be oxidized to a hypervalent iodine(III) species, such as a (diacetoxyiodo)arene or a (difluoroiodo)arene, which can then act as a reagent itself. arkat-usa.orgnih.gov

For example, the iodination of a precursor aromatic ring could potentially be achieved using hypervalent iodine reagents. nih.gov Furthermore, hypervalent iodine compounds can serve as catalysts or recyclable reagents in various oxidative transformations. arkat-usa.org The development of catalytic systems using hypervalent iodine represents a significant advancement in this field. researchgate.net

Alkali-Metal-Mediated Zincation and Regioselective Metallation

Alkali-metal-mediated zincation (AMMZn) is a powerful technique for the regioselective deprotonation of aromatic compounds that are often unreactive towards single-metal reagents. nih.gov This method utilizes a synergistic combination of an alkali metal and zinc, often in the form of an alkali metal zincate, to achieve selective metallation. core.ac.ukacs.org

For a substrate like this compound, AMMZn could potentially lead to regioselective zincation at a specific C-H bond, directed by the electronic and steric influence of the existing substituents. The methoxy (B1213986) group is a known ortho-directing group in metallation reactions. However, the presence of multiple fluorine atoms would also strongly influence the acidity of the aromatic protons, potentially leading to complex regiochemical outcomes. Studies on related halo-anisoles have shown that aluminate bases can achieve regioselective ortho-alumination, which can then be quenched with an electrophile. rsc.orgstrath.ac.uk A similar principle could apply to zincation, allowing for the introduction of a zinc-based functional group at a position not readily accessible through other means. The resulting organozinc species can then participate in further reactions, such as palladium-catalyzed cross-couplings. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,2,4-Trifluoro-5-iodo-3-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two distinct sets of proton signals corresponding to the aromatic and aliphatic regions.

Aliphatic Region: A sharp singlet would be observed for the methoxy (B1213986) group (-OCH₃) protons. This signal is anticipated to appear in the range of δ 3.8-4.0 ppm. Its integration value of 3H would confirm the presence of the methyl group.

Aromatic Region: The single aromatic proton (H-6) would present a more complex signal due to coupling with the adjacent fluorine atoms. It is expected to appear as a triplet of doublets or a more complex multiplet due to ¹H-¹⁹F coupling. The chemical shift would be significantly downfield, likely in the range of δ 7.0-7.5 ppm, influenced by the deshielding effects of the adjacent iodine and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -OCH₃ | 3.9 | s | - |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the influence of the fluorine substituents, the signals for the aromatic carbons will exhibit C-F coupling.

Aliphatic Carbon: The methoxy carbon (-OCH₃) is expected to show a single peak around δ 55-60 ppm.

Aromatic Carbons: The six aromatic carbons will give rise to distinct signals, with their chemical shifts and multiplicities dictated by the attached substituents and C-F coupling.

The carbon bearing the iodine (C-5) would be found at a relatively low field, around δ 90-100 ppm.

The carbons attached to fluorine (C-1, C-2, C-4) will appear as doublets or more complex multiplets due to one-bond and multi-bond C-F coupling, at shifts significantly influenced by the fluorine atoms.

The carbon attached to the methoxy group (C-3) and the protonated carbon (C-6) will also show characteristic shifts and couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -OCH₃ | ~58 | s |

| C-1 | ~150-160 | d |

| C-2 | ~145-155 | d |

| C-3 | ~140-150 | m |

| C-4 | ~150-160 | d |

| C-5 | ~95 | m |

¹⁹F NMR is crucial for confirming the number and environment of the fluorine atoms. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns (F-F and F-H coupling) would provide definitive evidence for their relative positions on the aromatic ring. The signals for F-1, F-2, and F-4 will likely appear as doublets of doublets or more complex multiplets.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the aromatic region in this specific molecule due to the presence of only a single aromatic proton. However, it can confirm the absence of coupling between the methoxy protons and other protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and another cross-peak linking the H-6 proton signal to the C-6 carbon signal. This provides unambiguous assignment of these directly attached pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for mapping longer-range connectivities (typically 2-3 bonds). Key expected correlations would include:

The methoxy protons showing a correlation to the C-3 carbon.

The H-6 proton showing correlations to C-1, C-5, and C-4. These correlations would definitively establish the substitution pattern of the benzene (B151609) ring.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would display several key absorption bands.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | A weak to medium band for the single C-H bond on the ring. |

| C-H stretch (aliphatic) | 3000-2850 | Medium to strong bands for the methoxy group. |

| C=C stretch (aromatic) | 1600-1450 | Multiple bands characteristic of the aromatic ring. |

| C-F stretch | 1350-1150 | Strong, intense bands indicative of the carbon-fluorine bonds. |

| C-O stretch (ether) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | Strong bands for the aryl-alkyl ether linkage. |

The presence and positions of these bands would provide strong evidence for the key functional groups: the aromatic ring, the methoxy group, and the carbon-halogen bonds.

X-ray Diffraction Studies for Solid-State Molecular Structure and Stereochemistry

While NMR and FTIR provide information about the connectivity and functional groups, X-ray diffraction of a single crystal can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information on the molecular weight and fragmentation patterns. For this compound, mass spectrometry confirms its molecular mass and offers insights into its structural stability and the relative bond strengths within the molecule.

Molecular Ion Confirmation

The molecular formula for this compound is C₇H₄F₃IO. The nominal molecular weight of this compound is calculated to be 310 g/mol . In a typical mass spectrometry experiment using a soft ionization technique, the compound is expected to exhibit a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 310. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion, making it relatively straightforward to identify.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition. The theoretical exact mass of this compound is 309.9253 g/mol .

| Property | Value |

| Molecular Formula | C₇H₄F₃IO |

| Nominal Molecular Weight | 310 g/mol |

| Exact Mass | 309.9253 Da |

Fragmentation Analysis

Electron ionization (EI) mass spectrometry, a "hard" ionization technique, would induce characteristic fragmentation of the this compound molecule. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. The analysis of fragments from related iodo- and methoxy-substituted aromatic compounds allows for the prediction of the primary fragmentation pathways.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and susceptible to cleavage. The loss of an iodine radical (I•) from the molecular ion would result in a significant fragment.

Loss of a Methyl Group: The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃).

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting phenoxy-type cation can expel a molecule of carbon monoxide (CO).

Cleavage of the Aromatic Ring: At higher energies, the fluorinated benzene ring can undergo cleavage, leading to smaller fragments.

The predicted major fragments in the mass spectrum of this compound are detailed in the table below. The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer conditions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 310 | [C₇H₄F₃IO]⁺• | - |

| 295 | [C₆H₄F₃IO]⁺ | •CH₃ |

| 183 | [C₇H₄F₃O]⁺ | I• |

| 168 | [C₆H₄F₃O]⁺ | I•, •CH₃ |

| 140 | [C₅H₄F₃]⁺ | I•, •CH₃, CO |

The fragmentation pattern of a structurally similar compound, 4-iodoanisole, shows a base peak corresponding to the loss of the iodine atom, supporting the proposed primary fragmentation pathway. nih.gov The presence of three fluorine atoms in this compound is expected to influence the stability of the resulting carbocations, potentially altering the relative abundance of certain fragments compared to non-fluorinated analogues.

Computational Chemistry and Theoretical Modeling of 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of substituted aromatic systems.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic landscape of a molecule is fundamental to its chemical character. DFT calculations can map the electron density distribution, revealing the influence of the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring. This interplay of substituents governs the molecule's reactivity and electrostatic potential.

Frontier Molecular Orbital (FMO) theory, a key concept within DFT, simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are the most likely sites of attack.

LUMO: The LUMO represents the molecule's ability to accept electrons. It is central to understanding reactions with nucleophiles.

Hypothetical FMO Data for 1,2,4-Trifluoro-5-iodo-3-methoxybenzene (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the aromatic ring, with significant contributions from the methoxy group and iodine atom. |

| LUMO | -1.2 | Predominantly distributed over the aromatic ring, with notable contributions from the carbon atoms bonded to fluorine. |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability. |

This table is illustrative and not based on published experimental or computational data.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT methods are highly effective in predicting various spectroscopic properties, which can be invaluable for structural confirmation and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are a powerful tool for assigning experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted NMR spectrum can be generated. Comparing this to experimental data helps to confirm the proposed structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated vibrational mode can be animated, allowing for the precise assignment of experimental IR bands to specific molecular motions, such as C-F stretches, C-H bends, or vibrations of the aromatic ring. This level of detail is crucial for a complete understanding of the molecule's vibrational dynamics. Studies on related molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have successfully used DFT to assign vibrational frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. By calculating the excitation energies and oscillator strengths, the absorption maxima (λ_max_) can be predicted. This information is vital for understanding the photophysical properties of the molecule.

Ab Initio Methods in Elucidating Reaction Mechanisms

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying chemical reactions. They are particularly valuable for understanding complex reaction pathways.

Transition State Characterization and Reaction Coordinate Mapping

A deep understanding of a chemical reaction requires a detailed map of the energy landscape that connects reactants to products. Ab initio calculations are instrumental in this process.

Transition State Characterization: The transition state is the highest energy point along the reaction pathway and is a critical structure for determining the rate of a reaction. Ab initio methods can be used to locate and characterize the geometry of the transition state. This involves finding a stationary point on the potential energy surface with exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Mapping: By mapping the intrinsic reaction coordinate (IRC), researchers can trace the lowest energy path from the transition state down to the reactants and products. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes that occur during the reaction.

Modeling of Regioselectivity and Stereoselectivity in Chemical Reactions

For a polysubstituted benzene ring like that in this compound, predicting the outcome of reactions such as electrophilic aromatic substitution is a significant challenge.

Regioselectivity: Computational models can predict which position on the aromatic ring is most likely to be attacked by an incoming reagent. This is often achieved by calculating the relative energies of the possible intermediates (e.g., sigma complexes in electrophilic substitution). The intermediate with the lowest energy corresponds to the major product. Models like RegioSQM use semi-empirical methods to predict regioselectivity by identifying the atomic center with the highest proton affinity. DFT calculations can provide a more rigorous assessment by comparing the stabilities of all possible intermediates.

Stereoselectivity: While less common for reactions on an achiral aromatic ring itself, if this compound were to react with a chiral reagent or at a prochiral center, computational methods could be employed to predict the stereochemical outcome. This would involve calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy would correspond to the major stereoisomeric product.

Analysis of Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

A comprehensive computational investigation into the electronic properties of this compound provides significant insights into its molecular structure, reactivity, and potential for intermolecular interactions. Such studies, typically employing methods like Density Functional Theory (DFT), allow for a detailed analysis of charge distribution, electrostatic potential, and various reactivity descriptors.

Charge Distribution Analysis:

The distribution of electron density within the this compound molecule is a key determinant of its chemical behavior. Theoretical calculations, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are instrumental in quantifying the partial atomic charges on each atom. These analyses elucidate the effects of the various substituents on the benzene ring.

A hypothetical data table based on theoretical calculations could resemble the following:

Table 1: Calculated Partial Atomic Charges for this compound

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| C1 | Data unavailable | Data unavailable |

| C2 | Data unavailable | Data unavailable |

| C3 | Data unavailable | Data unavailable |

| C4 | Data unavailable | Data unavailable |

| C5 | Data unavailable | Data unavailable |

| C6 | Data unavailable | Data unavailable |

| F (at C1) | Data unavailable | Data unavailable |

| F (at C2) | Data unavailable | Data unavailable |

| F (at C4) | Data unavailable | Data unavailable |

| I (at C5) | Data unavailable | Data unavailable |

| O (of -OCH3) | Data unavailable | Data unavailable |

| C (of -OCH3) | Data unavailable | Data unavailable |

| H (of -OCH3) | Data unavailable | Data unavailable |

| Note: Specific values are dependent on the level of theory and basis set used in the calculation. |

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) localized around the electronegative fluorine and oxygen atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms of the methoxy group and potentially on the iodine atom, suggesting sites for nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the competing electronic effects of the substituents.

Reactivity Descriptors:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive species that is more easily polarizable.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO).

Electronegativity (χ), Chemical Hardness (η), and Softness (S): These parameters provide further insights into the molecule's reactivity. Electronegativity indicates the ability of the molecule to attract electrons, while hardness and softness relate to the resistance to change in electron distribution.

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons.

A summary of these calculated descriptors would typically be presented in a table:

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | Data unavailable | eV |

| LUMO Energy | Data unavailable | eV |

| HOMO-LUMO Gap | Data unavailable | eV |

| Ionization Potential (I) | Data unavailable | eV |

| Electron Affinity (A) | Data unavailable | eV |

| Electronegativity (χ) | Data unavailable | eV |

| Chemical Hardness (η) | Data unavailable | eV |

| Chemical Softness (S) | Data unavailable | eV⁻¹ |

| Electrophilicity Index (ω) | Data unavailable | eV |

| Note: Values are contingent on the computational methodology employed. |

Synthetic Utility and Strategic Applications of 1,2,4 Trifluoro 5 Iodo 3 Methoxybenzene As a Versatile Intermediate

Building Block for Complex Fluorinated Aromatics and Heterocycles

The presence of both an iodine atom and activated fluorine atoms on the benzene (B151609) ring makes 1,2,4-Trifluoro-5-iodo-3-methoxybenzene a highly valuable building block for the synthesis of complex fluorinated aromatic and heterocyclic compounds. The iodo group is a versatile handle for introducing a wide range of substituents via cross-coupling reactions, while the fluorine atoms can be selectively displaced by nucleophiles under specific conditions.

One of the most powerful applications of iodoaromatic compounds is in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, can be effectively employed. While direct examples with this compound are not extensively documented in publicly available literature, the reactivity of the closely related 1,2,4-trifluoro-5-iodobenzene (B179094) is illustrative. In the synthesis of novel agrochemicals, this similar building block has been shown to undergo Suzuki coupling with various boronic acids and esters to introduce aryl or heteroaryl groups at the 5-position.

Similarly, the Sonogashira coupling, which couples terminal alkynes with aryl halides, provides a route to arylethynyl derivatives. This reaction, when applied to this compound, would yield 1-alkynyl-2,4,5-trifluoro-3-methoxybenzene derivatives. These products can serve as precursors to a variety of more complex structures, including fluorinated polycyclic aromatic hydrocarbons and heterocycles.

The fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the potential for stabilization of the Meisenheimer intermediate make such reactions feasible, particularly with strong nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles, leading to the formation of substituted anisoles, anilines, and thioanisoles, respectively. The strategic and sometimes regioselective displacement of a fluorine atom can be a key step in the construction of highly functionalized aromatic systems that would be difficult to synthesize by other means.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a valuable starting material for the production of specialized, high-value molecules. Its utility stems from the ability to sequentially or selectively functionalize the different reactive sites on the aromatic ring.

The iodo group can be converted to other functional groups, further expanding its synthetic potential. For example, it can be transformed into a lithium or magnesium species via metal-halogen exchange, creating a powerful nucleophile that can react with a variety of electrophiles. This allows for the introduction of alkyl, carbonyl, and other functional groups.

The combination of the iodo and fluoro substituents allows for a multi-step synthetic strategy where the iodo group is first functionalized, for example, through a cross-coupling reaction, and then one or more of the fluoro groups are displaced in a subsequent SNAr reaction. This orthogonal reactivity is a key advantage in the design of efficient and convergent synthetic routes to target molecules.

While specific, large-scale industrial applications of this compound are not widely publicized, its structural motifs are found in various classes of biologically active compounds, including certain substituted phenethylamines and other central nervous system-active agents wikipedia.org. The trifluoromethoxybenzene scaffold is a component of interest in the development of new pharmaceuticals and agrochemicals.

Role in the Development of New Materials with Tailored Properties

The incorporation of highly fluorinated and functionalized aromatic units into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. While the direct application of this compound in materials science is an emerging area, its potential is significant.

The polyfluorinated benzene core can enhance the thermal stability and hydrophobicity of a material. The methoxy (B1213986) group can influence solubility and processing characteristics, while the iodo group serves as a reactive site for polymerization or for grafting onto other polymer backbones. For example, through cross-coupling reactions, this building block could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymer would be tuned by the specific substituents introduced.

Furthermore, the high electron density of the iodinated and fluorinated ring system could be exploited in the design of materials with specific charge-transport properties. The ability to systematically modify the structure through the versatile functional groups allows for the fine-tuning of the material's properties to meet the demands of a particular application.

Intermediate in the Synthesis of Labeled Compounds for Advanced Imaging Techniques (e.g., ¹⁸F for PET Imaging)

Perhaps one of the most significant and well-documented applications of compounds structurally related to this compound is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. It relies on the use of molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F).

Aryl iodides are excellent precursors for the introduction of ¹⁸F via nucleophilic radiofluorination. The general strategy involves the reaction of an electron-rich aryl iodide with [¹⁸F]fluoride, often facilitated by a copper catalyst or by using diaryliodonium salt precursors. While the direct radiofluorination of this compound is not explicitly detailed, the principles are well-established with similar substrates. For example, the synthesis of [¹⁸F]MNI-444, a PET tracer for mapping A₂A receptors, involves the radiofluorination of an iodinated precursor researchgate.net. Similarly, the development of ¹⁸F-Niofene for imaging nicotinic α4β2 receptors highlights the utility of iodo-to-fluoro conversion in the final labeling step researchgate.net.

The synthesis of PET tracers is a time-sensitive process due to the short half-life of ¹⁸F (approximately 110 minutes). Therefore, the efficiency and speed of the radiofluorination step are critical. Automated synthesis modules are often employed to ensure reproducible and high-yield production of the radiotracer openmedscience.com.

The presence of the trifluoro-methoxy substitution pattern in the target molecule could serve to modulate the pharmacokinetic and pharmacodynamic properties of the resulting PET tracer, potentially leading to improved imaging characteristics such as higher brain uptake, better target-to-background ratios, and more favorable metabolic profiles.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Environmentally Benign Synthetic Methods

The future of synthesizing 1,2,4-Trifluoro-5-iodo-3-methoxybenzene and related polyfunctionalized aromatic compounds is geared towards processes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. dovepress.com Traditional methods for introducing fluorine and iodine atoms often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. dovepress.commdpi.com

Emerging research focuses on several key areas to overcome these limitations:

Catalytic Fluorination and Iodination: A move away from classical methods like the Balz-Schiemann reaction for fluorination, which can require high temperatures and produce hazardous byproducts, is anticipated. dovepress.com The development of catalytic systems, potentially using hypervalent iodine reagents for fluorination, offers milder reaction conditions and improved selectivity. arkat-usa.org For iodination, the use of molecular iodine in conjunction with green oxidants and solvents, such as polyethylene (B3416737) glycol (PEG-400), presents a more environmentally friendly alternative to traditional methods. mdpi.combenthamdirect.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Alternative Energy Sources: The use of microwave irradiation and sonication as energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating.

Benign Solvents: Research into the use of deep eutectic solvents, ionic liquids, or even water as reaction media is a growing trend. nih.govresearchgate.net These solvents can offer enhanced reaction rates and easier product separation while minimizing the environmental impact associated with volatile organic compounds.

A comparative look at traditional versus emerging synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthetic Methods | Emerging Green Synthetic Methods |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, PEG, ionic liquids) |

| Energy Input | Conventional heating, often prolonged | Microwave, sonication, flow chemistry for efficiency |

| Waste Generation | High | Minimized through atom economy and catalysis |

| Safety | Potential for hazardous intermediates and conditions | Improved safety profiles through milder conditions |

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is dominated by the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is a prime site for cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the aromatic ring for certain transformations. Future research will likely focus on leveraging and expanding this reactivity.

Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.netnih.govmdpi.com Future work will likely involve the development of novel palladium catalysts with specialized ligands that can facilitate the coupling of this compound with a wider range of partners, including those with sensitive functional groups. nih.gov The use of other transition metals, such as copper, nickel, or gold, could also unlock new reactivity pathways.

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, its selective activation and functionalization are a major goal in organofluorine chemistry. rsc.org Research into catalytic systems that can selectively cleave a C-F bond in the presence of the more reactive C-I bond would open up new avenues for the late-stage functionalization of this and related molecules.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool. Photoredox catalysis could enable novel transformations of this compound under mild conditions, potentially accessing reactive intermediates that are difficult to generate using traditional thermal methods.

Table 2 outlines potential catalytic systems for future exploration.

| Catalytic System | Potential Application for this compound |

| Palladium-based catalysts with advanced ligands | Highly efficient and selective Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-I bond. |

| Nickel-based catalysts | Cost-effective alternative to palladium for cross-coupling reactions. |

| Copper-based catalysts | Ullmann-type couplings and other C-X bond formations. |

| Photoredox catalysts (e.g., Iridium, Ruthenium complexes) | Light-driven radical reactions and novel bond formations. |

Advanced Computational Predictions for Rational Design of Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can provide valuable insights to guide experimental work.

Reactivity Mapping: DFT can be used to calculate various molecular properties, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energies. This information can predict the most likely sites for electrophilic and nucleophilic attack, as well as the relative reactivity of the C-I and C-F bonds.

Mechanism Elucidation: Computational modeling can be employed to study the reaction mechanisms of potential transformations. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and design catalysts that lower the activation barriers.

Predicting Spectroscopic Properties: DFT calculations can aid in the characterization of new compounds derived from this compound by predicting their NMR, IR, and UV-Vis spectra.

Integration of this compound into Supramolecular Chemistry and Nanotechnology Applications

The unique electronic properties and structural rigidity of fluorinated aromatic compounds make them attractive building blocks for supramolecular chemistry and nanotechnology. alfa-chemistry.comossila.comsigmaaldrich.comcore.ac.uk

Supramolecular Assemblies: The fluorine atoms in this compound can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as liquid crystals, gels, and molecular cages.

Functional Materials: By incorporating this compound into larger molecular structures, it may be possible to create new materials with tailored properties. For example, its integration into polymers could lead to materials with high thermal stability, chemical resistance, and specific optical or electronic properties. beilstein-journals.orgyoutube.com

Nanotechnology: As a versatile building block, this compound could be used in the bottom-up synthesis of nanoscale structures and devices. Its functional handles (iodine and methoxy (B1213986) group) allow for its covalent attachment to surfaces or other molecules, enabling the construction of complex nanoarchitectures.

The potential applications in these emerging fields are summarized in Table 3.

| Field | Potential Application of this compound |

| Supramolecular Chemistry | Formation of liquid crystals, organogels, and molecular recognition systems. |

| Materials Science | Development of fluorinated polymers with enhanced thermal and chemical stability. |

| Nanotechnology | Use as a building block for the synthesis of functional nanomaterials and molecular electronics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.